molecular formula C16H14N2S2 B11292378 3-[(4-Methylbenzyl)thio]-6-(2-thienyl)pyridazine

3-[(4-Methylbenzyl)thio]-6-(2-thienyl)pyridazine

Cat. No.: B11292378
M. Wt: 298.4 g/mol
InChI Key: HHSZWXGVZBGPRP-UHFFFAOYSA-N
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Description

3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is a heterocyclic compound that features a pyridazine ring substituted with a thiophene ring and a sulfanyl group attached to a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halide groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-METHYLPHENYL)-5-{[4-(3-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 2-(4,4-DIMETHYL-5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)-N-(2-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE

Uniqueness

3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is unique due to its specific combination of a pyridazine ring with a thiophene ring and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H14N2S2

Molecular Weight

298.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine

InChI

InChI=1S/C16H14N2S2/c1-12-4-6-13(7-5-12)11-20-16-9-8-14(17-18-16)15-3-2-10-19-15/h2-10H,11H2,1H3

InChI Key

HHSZWXGVZBGPRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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